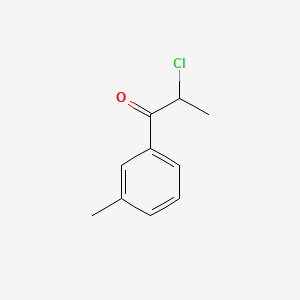

2-Chloro-1-(3-methylphenyl)propan-1-one

Descripción

2-Chloro-1-(3-methylphenyl)propan-1-one is a halogenated aromatic ketone with the molecular formula C₁₀H₁₁ClO (molecular weight: 182.65 g/mol). The compound features a 3-methylphenyl group attached to a propan-1-one backbone substituted with a chlorine atom at the 2-position. It is structurally related to synthetic cathinones but lacks the amine functional group critical for psychostimulant activity . Its primary applications lie in organic synthesis, particularly as a precursor or intermediate for pharmaceuticals and specialty chemicals.

Propiedades

Número CAS |

160388-16-9 |

|---|---|

Fórmula molecular |

C10H11ClO |

Peso molecular |

182.647 |

Nombre IUPAC |

2-chloro-1-(3-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11ClO/c1-7-4-3-5-9(6-7)10(12)8(2)11/h3-6,8H,1-2H3 |

Clave InChI |

XJWXSAAUFWETGO-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)C(C)Cl |

Sinónimos |

1-Propanone, 2-chloro-1-(3-methylphenyl)- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents at the 2-position of the propanone backbone or the phenyl ring (Table 1).

Table 1: Structural Comparison of 2-Chloro-1-(3-methylphenyl)propan-1-one and Analogs

| Compound Name | 2-Position Substituent | Phenyl Substituent | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Chloro-1-(3-methylphenyl)propan-1-one | Cl | 3-CH₃ | C₁₀H₁₁ClO | 182.65 |

| 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC) | NHCH₃ | 3-CH₃ | C₁₁H₁₃NO | 177.23 |

| 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one HCl | NHCH₂CH₃ | 3-CH₃ | C₁₂H₁₈ClNO | 227.73 |

| 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one | Br | 3-Cl, 4-CH₃ | C₁₀H₁₀BrClO | 269.55 |

| 2-Amino-1-(3-chlorophenyl)propan-1-one HCl | NH₂ | 3-Cl | C₉H₁₁Cl₂NO | 232.10 |

Key Observations :

- Halogen vs. Amino Substitution: The replacement of chlorine with methylamino (3-MMC) or ethylamino groups introduces hydrogen-bonding capabilities, altering solubility and pharmacological activity .

- Phenyl Ring Modifications: Substituting 3-CH₃ with 3-Cl (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one HCl) increases molecular polarity and may influence binding interactions .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

- 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one HCl: Exhibits intermolecular N–H···Cl hydrogen bonds (2.23–2.34 Å), stabilizing its crystal lattice .

- 2-Chloro-1-(3-methylphenyl)propan-1-one: Lacks hydrogen-bond donors, leading to weaker intermolecular forces and lower melting points compared to amino-substituted analogs .

Reactivity

- Halogenated Derivatives : The chlorine atom in 2-Chloro-1-(3-methylphenyl)propan-1-one facilitates nucleophilic substitution reactions, making it a versatile intermediate for synthesizing amines or ethers .

- Bromo Analog : 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one shows higher reactivity in alkylation reactions due to the weaker C–Br bond compared to C–Cl .

Pharmacological Activity

- 3-MMC (2-(Methylamino)-1-(3-methylphenyl)propan-1-one): A synthetic cathinone with stimulant effects similar to methamphetamine, acting as a dopamine-norepinephrine reuptake inhibitor .

- 2-Chloro-1-(3-methylphenyl)propan-1-one: No documented psychostimulant activity due to the absence of an amine group, which is critical for interacting with monoamine transporters .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.